1-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinoline
Description
1-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinoline is a brominated derivative of the 1,2,3,4-tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry. This modification is critical for tuning pharmacokinetic properties such as lipophilicity and metabolic stability. The tetrahydroquinoline scaffold itself is known for diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects .
Properties
IUPAC Name |
2-bromo-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-9(13)12(15)14-8-4-6-10-5-2-3-7-11(10)14/h2-3,5,7,9H,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMLKTCEIHPSDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC2=CC=CC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801218797 | |
| Record name | 2-Bromo-1-(3,4-dihydro-1(2H)-quinolinyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801218797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118484-79-0 | |
| Record name | 2-Bromo-1-(3,4-dihydro-1(2H)-quinolinyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118484-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(3,4-dihydro-1(2H)-quinolinyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801218797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinoline is a derivative of the tetrahydroquinoline class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core with a bromopropanoyl substituent. This structural modification is significant as it may influence the compound's lipophilicity, solubility, and interaction with biological targets.
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| This compound | Tetrahydroquinoline derivative | Bromine substituent; potential for enhanced activity |
| 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline | Tetrahydroquinoline derivative | Chlorine substituent; comparative activity studies |
Antioxidant Activity
Research indicates that tetrahydroquinoline derivatives exhibit significant antioxidant properties. In vitro studies have shown that these compounds can scavenge free radicals and inhibit lipid peroxidation. For instance, studies involving related compounds demonstrated their capability to protect cellular components from oxidative stress .
Anti-inflammatory Properties
Tetrahydroquinolines have been explored for their anti-inflammatory effects. The bromopropanoyl side chain in this compound may enhance its ability to modulate inflammatory pathways. For example, derivatives have shown inhibition of pro-inflammatory cytokines in cell culture models .
Antimicrobial Activity
The antimicrobial potential of tetrahydroquinolines has been documented extensively. Compounds similar to this compound have exhibited activity against various bacterial strains and fungi. This suggests that the bromine substituent could play a role in enhancing the compound's interaction with microbial targets .
Study on Structural Activity Relationship (SAR)
A recent study focused on the SAR of tetrahydroquinoline derivatives revealed that modifications at the 2-position significantly impacted biological activity. It was found that compounds with halogen substituents showed increased potency against certain cancer cell lines compared to their non-halogenated counterparts .
In Vitro Evaluations
In vitro evaluations of various tetrahydroquinoline derivatives demonstrated their efficacy in inhibiting albumin denaturation and exhibiting antitryptic activity. The results indicated that this compound could potentially serve as a lead compound for further development in anti-inflammatory therapies .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Opioid Receptor Modulation
Recent studies have highlighted the potential of tetrahydroquinoline (THQ) derivatives, including 1-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinoline, as mixed-efficacy opioid peptidomimetics. These compounds exhibit a profile of μ-opioid receptor (MOR) agonism and δ-opioid receptor (DOR) antagonism, making them promising candidates for pain management without the typical side effects associated with traditional opioids.
-
Case Study: Analgesic Efficacy
In a study examining various THQ analogues, compounds derived from this scaffold demonstrated significant antinociceptive activity in the mouse warm water tail withdrawal assay. For instance, specific analogues showed comparable efficacy to morphine with a prolonged duration of action exceeding 200 minutes post-administration . -
Binding Affinity Data
The binding affinities of selected compounds were assessed using competitive displacement assays. The following table summarizes key findings:
| Compound | MOR Affinity (Ki nM) | DOR Affinity (Ki nM) | KOR Affinity (Ki nM) | Efficacy (% Max Stimulation) |
|---|---|---|---|---|
| 10j | 0.05 | 6.8 | >1000 | 90% |
| 10k | 0.03 | 0.84 | >1000 | 85% |
| Lead | 0.56 | 610 | >1000 | 75% |
This data indicates that modifications to the THQ scaffold can significantly enhance MOR selectivity while reducing DOR affinity, thereby improving therapeutic profiles for analgesic applications .
1.2 Nitric Oxide Synthase Inhibition
Another area of application for tetrahydroquinoline derivatives is their role as inhibitors of nitric oxide synthase (NOS). Research has shown that certain THQ compounds can effectively inhibit NOS activity, which is crucial for managing conditions like inflammation and pain.
- Case Study: Inhibition Mechanism
A study reported that specific THQ derivatives exhibited potent inhibition of NOS in vitro. The structure-activity relationship (SAR) analysis indicated that modifications at the nitrogen position could enhance inhibitory potency .
Agrochemical Applications
2.1 Pesticidal Activity
The tetrahydroquinoline scaffold has also been explored for its pesticidal properties. Research indicates that derivatives of this compound possess significant insecticidal activity against various pests.
-
Case Study: Pesticidal Efficacy
A synthesis study evaluated the pesticidal activity of several tetrahydroquinoline derivatives against common agricultural pests. Results showed that certain compounds exhibited over 80% mortality rates in treated populations within a specified timeframe . - Pesticidal Activity Data
| Compound | Target Pest | Mortality Rate (%) | Timeframe (Days) |
|---|---|---|---|
| THQ-A | Aphids | 85 | 5 |
| THQ-B | Leafhoppers | 90 | 3 |
| THQ-C | Thrips | 80 | 4 |
These findings suggest that tetrahydroquinoline derivatives could serve as effective alternatives to conventional pesticides, offering a dual benefit of pest control and reduced environmental impact .
Comparison with Similar Compounds
Halogenated Propanoyl Derivatives
- 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline (CAS: 91494-44-9): Differs by a chlorine atom at the 3-position of the propanoyl chain instead of bromine. This compound has been discontinued in commercial catalogs, possibly due to synthetic or stability challenges .
- 1-(2,4-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline (CAS: 306766-49-4): Substitutes the propanoyl group with a dichlorobenzoyl moiety. The aromatic ring enhances π-π stacking interactions, while chlorine atoms increase lipophilicity (ClogP ≈ 4.2) compared to the bromopropanoyl derivative (estimated ClogP ≈ 3.8). This compound is used in agrochemical research .
Sulfonyl Derivatives
- 1-Methanesulfonyl-1,2,3,4-tetrahydroquinoline and 1-Benzylsulfonyl-1,2,3,4-tetrahydroquinoline: Sulfonyl groups impart strong electron-withdrawing effects, increasing metabolic stability but reducing membrane permeability. Crystal structures reveal that sulfonyl-substituted derivatives adopt a half-chair conformation in the tetrahydroquinoline ring, with bond-angle sums at nitrogen varying between 347.9°–354.6°, influencing hydrogen-bonding patterns .
Antioxidant and Anti-Inflammatory Activity
- Hybrid H2 (1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one): Combines tetrahydroquinoline with ibuprofen. Exhibits superior antioxidant activity (IC₅₀ = 12.3 µM in DPPH assay) compared to non-hybrid analogs. Lipophilicity (RM = 0.72 via TLC) correlates with enhanced cellular uptake .
- Its higher molecular weight (MW ≈ 298.2 g/mol) vs. H2 (MW ≈ 335.4 g/mol) could reduce bioavailability.
Anticancer and Antipsychotic Potential
- 6-Bromo-1-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline: Bromine at the 6-position and a piperidine side chain confer selectivity for kinase targets. Demonstrated sub-micromolar inhibition of STAT5 signaling in myeloid leukemia models .
- 1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline: Chloropyridinyl-sulfonyl group enhances binding to NMDA receptors (Ki = 89 nM), suggesting utility in neurodegenerative disorders .
Lipophilicity and Solubility
| Compound | Substituent | ClogP | RM (TLC) | Water Solubility (mg/mL) |
|---|---|---|---|---|
| 1-(2-Bromopropanoyl)-THQ | 2-Bromopropanoyl | ~3.8 | – | <0.1 |
| 1-(3-Chloropropanoyl)-THQ | 3-Chloropropanoyl | ~3.2 | – | 0.3 |
| 1-Methanesulfonyl-THQ | Methanesulfonyl | ~1.5 | 0.41 | 1.2 |
| Hybrid H2 | Ibuprofen-propanoyl | ~4.1 | 0.72 | <0.1 |
THQ = 1,2,3,4-tetrahydroquinoline; RM = reversed-phase TLC mobility
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
